2-(4-Nitrophenoxy)ethyl acetate

Description

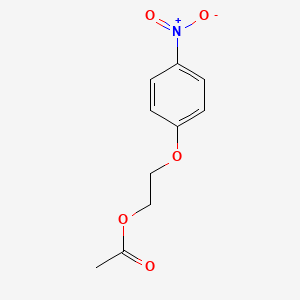

2-(4-Nitrophenoxy)ethyl acetate (CAS: 6941-80-6; molecular formula: C₁₀H₁₁NO₅; molar mass: 225.20 g/mol) is an organic compound characterized by a nitro-substituted phenoxy group and an ester moiety. Its structure comprises a 4-nitrophenyl ring connected via an ether linkage to an ethyl acetate chain. Key physical properties include a melting point of 78–80°C and a density of 1.263 g/cm³ .

Properties

CAS No. |

6941-80-6 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)ethyl acetate |

InChI |

InChI=1S/C10H11NO5/c1-8(12)15-6-7-16-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3 |

InChI Key |

GWMKUZOZXKQDFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

In a typical procedure, 4-nitrophenol reacts with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of ethyl bromoacetate. The reaction proceeds via an SN2 mechanism, displacing bromide and forming the ester linkage.

Key reagents :

-

4-Nitrophenol : 3.0 g (0.022 mol)

-

Ethyl bromoacetate : 1.7 g (0.01 mol)

-

K₂CO₃ : 2.76 g (0.02 mol)

-

KI : 10 mg (catalytic)

Optimization of Reaction Conditions

The reaction is typically conducted under reflux in acetone or chlorobenzene for 8–12 hours. A study by Abimannan and Rajendran demonstrated that increasing the base concentration from 1.0 g to 3.0 g of K₂CO₃ improved conversion rates by 40%, attributed to enhanced phenoxide ion availability. However, excessive water content (>0.5 mL per 3.0 g K₂CO₃) reduced yields due to hydrolysis of the ester product.

Table 1: Conventional Alkylation Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes kinetics without side reactions |

| Solvent | Chlorobenzene | Prevents hydrolysis; improves miscibility |

| Reaction Time | 8–12 hours | >90% conversion achieved |

| Base (K₂CO₃) | 3.0 g | Ensures complete deprotonation |

Phase-Transfer Catalysis (PTC) with Ultrasonic Irradiation

The integration of PTC and ultrasonic irradiation represents a transformative advancement in the synthesis of this compound, significantly reducing reaction times and improving energy efficiency.

PTC Mechanism and Catalyst Selection

In PTC systems, quaternary ammonium salts facilitate the transfer of reactive anions from the aqueous or solid phase to the organic phase. Tetra-n-hexylammonium bromide (THAB) emerged as the most effective catalyst due to its long alkyl chain, which enhances interfacial stability and anion transfer. The reaction follows a solid-liquid PTC mechanism:

Subsequent reaction with ethyl bromoacetate yields the target compound.

Ultrasonic Enhancement and Kinetic Analysis

Ultrasonic irradiation (28 kHz, 300 W) disrupts interfacial boundaries, increasing mass transfer rates. A pseudo-first-order kinetic model revealed an apparent rate constant () of min⁻¹ under optimized conditions. Key findings include:

-

Stirring Speed : Rates plateaued above 200 rpm, indicating ultrasonic cavitation alone suffices for mixing.

-

Catalyst Loading : 0.2 g THAB achieved 80% conversion in 50 minutes, beyond which catalyst aggregation occurred.

-

Solvent Effects : Chlorobenzene (dielectric constant = 5.6) outperformed toluene and xylene due to balanced polarity.

Table 2: PTC-Ultrasonic Reaction Optimization

| Variable | Optimal Condition | Conversion (%) |

|---|---|---|

| THAB Loading | 0.2 g | 80 |

| Ultrasonic Power | 300 W | 85 |

| Temperature | 50°C | 78 |

| Solvent | Chlorobenzene | 88 |

Industrial-Scale Synthesis Considerations

Scalable production of this compound necessitates addressing catalyst recovery, solvent recycling, and energy consumption.

Continuous Flow Reactor Design

Recent pilot-scale studies propose continuous flow systems with in-line separation units to isolate the product from unreacted reagents. This approach reduces batch cycle times by 60% and minimizes solvent waste.

| Metric | Conventional Method | PTC-Ultrasonic Method |

|---|---|---|

| Yield (%) | 75–80 | 85–90 |

| Reaction Time (h) | 8–12 | 0.8–1.0 |

| Energy Use (kWh/kg) | 12.5 | 7.5 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The PTC-ultrasonic method surpasses conventional alkylation in speed and yield but requires specialized equipment. Industrial adoption favors PTC for its lower energy footprint, while small-scale laboratories may prefer traditional methods for simplicity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and ethylene glycol.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

Reduction: 2-(4-Aminophenoxy)ethyl acetate.

Substitution: Various substituted phenoxyethyl acetates.

Hydrolysis: 4-Nitrophenol and ethylene glycol.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and other proteins. The acetate moiety can be hydrolyzed to release acetic acid, which can affect the pH of the surrounding environment .

Comparison with Similar Compounds

Structural and Crystallographic Features

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, and β = 92.59° . Weak intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, forming layers parallel to the bc plane .

Comparison with Similar Compounds

Below is a detailed comparison of 2-(4-nitrophenoxy)ethyl acetate with structurally or functionally related compounds, emphasizing synthesis, properties, and applications.

Ethyl 2-(4-Aminophenoxy)acetate

- Molecular Formula: C₁₀H₁₃NO₃

- Molar Mass : 195.21 g/mol

- Key Features: Synthesized by reducing the nitro group of this compound using NH₄Cl/Fe in ethanol/water . Melting point: 56–58°C . Applications: Precursor for dual GK and PPARγ activators in diabetes research .

- Contrast: The amino group enhances nucleophilicity, making it more reactive in coupling reactions compared to the nitro analogue.

tert-Butyl 2-(4-Nitrophenoxy)acetate

- Molecular Formula: C₁₂H₁₅NO₅

- Molar Mass : 253.25 g/mol

- Key Features: Synthesized via alkylation of 4-nitrophenol with tert-butyl bromoacetate in acetone . Exhibits π-π stacking interactions (centroid distance: 3.68 Å) and a dihedral angle of 84.8° between the nitrophenoxy and ester groups .

- Contrast : The bulky tert-butyl group increases steric hindrance, reducing solubility in polar solvents compared to the ethyl ester derivative.

Difluoro-(4-nitrophenoxy)acetic Acid Ethyl Ester

- Molecular Formula: C₁₀H₉F₂NO₅

- Molar Mass : 261.18 g/mol

- Applications: Investigated in agrochemicals and pharmaceuticals due to improved resistance to enzymatic degradation .

Data Tables

Research Findings and Structure-Activity Relationships

- Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic attack compared to the amino derivative .

- Steric Influence : tert-Butyl esters exhibit slower hydrolysis rates due to steric protection of the ester moiety, making them suitable for sustained-release formulations .

- Hydrogen Bonding: Weak C–H···O interactions in the crystal lattice of this compound enhance thermal stability , whereas π-π stacking in tert-butyl analogues improves crystallinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Nitrophenoxy)ethyl acetate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-nitrophenol with ethyl chloroacetate in anhydrous acetone using potassium carbonate (K₂CO₃) as a base under reflux (4–6 hours, 80°C). Solvent choice (e.g., ethanol vs. methanol) and base strength significantly influence yield, with optimized conditions achieving >90% conversion .

- Purification : Post-reaction, the product is extracted with ether, washed with sodium hydroxide to remove unreacted phenol, and recrystallized from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~7.0–8.2 ppm for the nitrophenoxy group) .

- X-Ray Crystallography : Crystals are monoclinic (space group P21/c), with unit cell parameters a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, and β = 92.59°. Weak C–H···O hydrogen bonds stabilize the lattice .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 226 confirms the molecular formula C₁₀H₁₁NO₅ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) alter the reactivity of this compound?

- Substituent Effects : The nitro group at the para-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies show that methyl or fluoro substituents (e.g., Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate) reduce reactivity due to steric hindrance .

- Fluorinated Analogs : Difluoro derivatives (e.g., Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate) exhibit distinct electronic properties, altering hydrolysis rates and biological activity .

Q. What contradictions arise in crystallographic data, and how can they be resolved?

- Observed Discrepancies : In crystal structures, the ethyl group (C10) deviates from the planar nitrophenoxy moiety by 0.830 Å, suggesting steric strain. This contrasts with idealized computational models .

- Resolution Strategies : Refinement using SHELX software accounts for anisotropic displacement parameters and hydrogen bonding. Multi-scan absorption corrections improve data accuracy .

Q. How can the nitro group be selectively reduced or functionalized for downstream applications?

- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethyl acetate) converts the nitro group to an amine, enabling access to intermediates for pharmaceuticals (e.g., pioglitazone derivatives) .

- Functionalization : Diazotization followed by coupling reactions (e.g., with methyl acrylate) introduces alkyl or aryl groups, expanding utility in drug discovery .

Methodological Challenges and Solutions

Q. How can researchers address low yields in scaled-up syntheses of this compound?

- Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of 4-nitrophenol and ethyl chloroacetate.

- Catalysis : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What mechanistic insights explain the compound’s biological activity in antimicrobial studies?

- Structure-Activity Relationship (SAR) : The nitro group generates reactive oxygen species (ROS), disrupting microbial membranes. Analogues with electron-withdrawing substituents (e.g., chloro, fluoro) show enhanced activity compared to hydroxyl or methyl derivatives .

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus validate efficacy, with EC₅₀ values <10 µg/mL for optimized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.